molecular formula C13H14N4O2S B11276364 2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11276364
M. Wt: 290.34 g/mol
InChI Key: XRZXKHJPIONVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that features a thiazole ring, an acetamido group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the acetamido group and the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminothiazol-4-yl) acetic acid hydrochloride: Another thiazole-based compound with different functional groups.

    Thiadiazoles: A class of compounds with a similar heterocyclic structure but different substituents.

Uniqueness

2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C13H14N4O2S/c1-9(18)16-13-17-11(8-20-13)5-12(19)15-7-10-3-2-4-14-6-10/h2-4,6,8H,5,7H2,1H3,(H,15,19)(H,16,17,18)

InChI Key

XRZXKHJPIONVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.